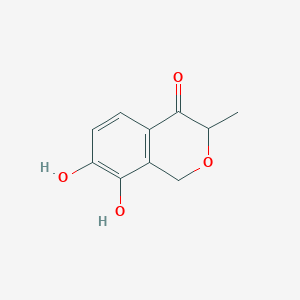
7,8-Dihydroxy-3-methylisochroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydroxy-3-methylisochroman-4-one is a novel and structurally distinct natural polyphenolic molecule. It has been isolated from the peel of a banana (Musa sapientum L.) and exhibits potent antihypertensive and antioxidant activities . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-3-methylisochroman-4-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the isochroman-4-one core structure. The hydroxyl groups at positions 7 and 8 are introduced through selective hydroxylation reactions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves scalable organic synthesis techniques. These methods ensure the efficient production of the compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dihydroxy-3-methylisochroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the isochroman-4-one core can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters .
Aplicaciones Científicas De Investigación
7,8-Dihydroxy-3-methylisochroman-4-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 7,8-Dihydroxy-3-methylisochroman-4-one involves its interaction with molecular targets such as acetylcholinesterase. It acts as a dual-binding inhibitor, binding to both the catalytic anionic site and the peripheral anionic site of the enzyme. This inhibition prevents the breakdown of acetylcholine, thereby increasing its levels in the brain and improving cognitive function . Additionally, its antioxidant properties help in reducing oxidative stress, which is a contributing factor in neurodegenerative diseases .
Comparación Con Compuestos Similares
7,8-Dihydroxyflavone: Another compound with neuroprotective properties, but with a different core structure.
3,4-Dihydroxyphenylacetic acid: Known for its antioxidant activity, but lacks the isochroman-4-one core.
Quercetin: A well-known flavonoid with antioxidant and anti-inflammatory properties.
Uniqueness: 7,8-Dihydroxy-3-methylisochroman-4-one is unique due to its dual-binding inhibition mechanism on acetylcholinesterase and its potent antioxidant activity. This combination of properties makes it a promising candidate for therapeutic applications, particularly in the treatment of Alzheimer’s disease .
Propiedades
Número CAS |
945619-75-0 |
|---|---|
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
7,8-dihydroxy-3-methyl-1H-isochromen-4-one |
InChI |
InChI=1S/C10H10O4/c1-5-9(12)6-2-3-8(11)10(13)7(6)4-14-5/h2-3,5,11,13H,4H2,1H3 |
Clave InChI |
XMPDGGPOGJOFIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)C2=C(CO1)C(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















